molecular formula C17H14N2O3S B10959542 methyl 4-methyl-3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

methyl 4-methyl-3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

Cat. No.: B10959542
M. Wt: 326.4 g/mol
InChI Key: AJRFEZIEFUFOOU-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE is a complex organic compound with a molecular formula of C18H14N2O3S. This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 2-mercapto-4(3H)-quinazolinone under acidic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to inhibit certain enzymes, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-cancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[({[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 2-(4-OXO-2-SULFANYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
  • METHYL 4-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)BENZOATE

Uniqueness

METHYL 4-METHYL-3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 4-methyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C17H14N2O3S/c1-10-7-8-11(16(21)22-2)9-14(10)19-15(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,1-2H3,(H,18,23)

InChI Key

AJRFEZIEFUFOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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